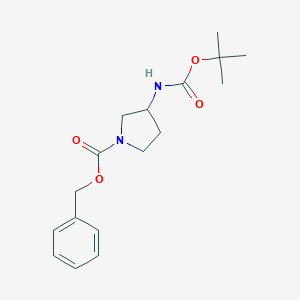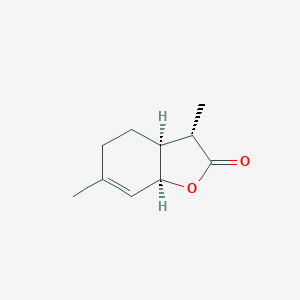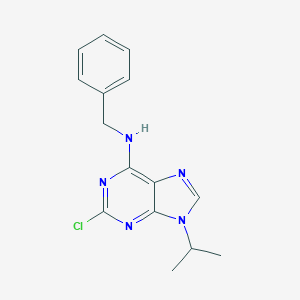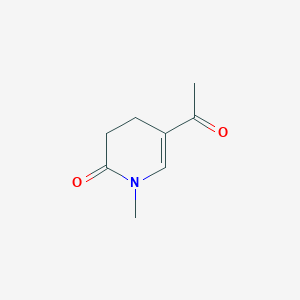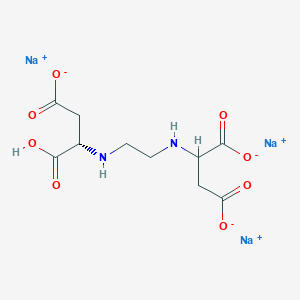
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide is an organic compound with the molecular formula C({11})H({13})NOS(_{3}) It features a phenoxy group linked to an ethanethioamide moiety through a 1,3-dithiolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide typically involves the following steps:
Formation of the 1,3-Dithiolan Ring: This can be achieved by reacting a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions to form the 1,3-dithiolan ring.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group attached to the 1,3-dithiolan ring.
Introduction of the Ethanethioamide Moiety: This step involves the reaction of the phenoxy-substituted 1,3-dithiolan intermediate with an ethanethioamide precursor under basic or acidic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioamide group or the dithiolan ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or ethanethioamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dithiolan ring and ethanethioamide moiety can participate in various interactions, including hydrogen bonding, coordination with metal ions, and redox reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanol: Similar structure but with an alcohol group instead of a thioamide.
2-(4-(1,3-Dithiolan-2-yl)phenoxy)acetic acid: Contains a carboxylic acid group instead of a thioamide.
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethylamine: Features an amine group instead of a thioamide.
Uniqueness
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide is unique due to the presence of both the 1,3-dithiolan ring and the ethanethioamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.
Eigenschaften
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS3/c12-10(14)7-13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZDNEWEYHSJDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372503 |
Source


|
| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-82-1 |
Source


|
| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
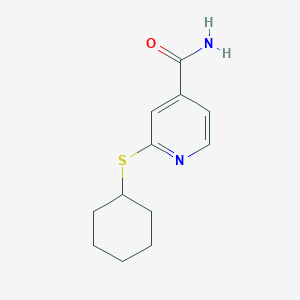
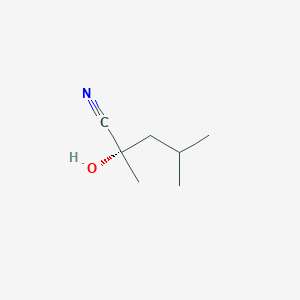
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
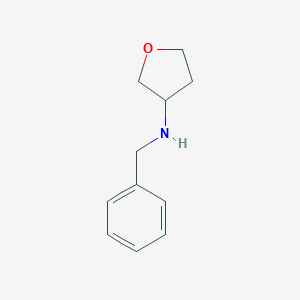
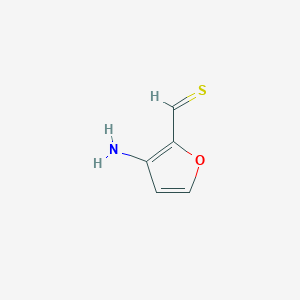
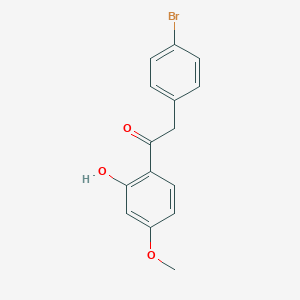
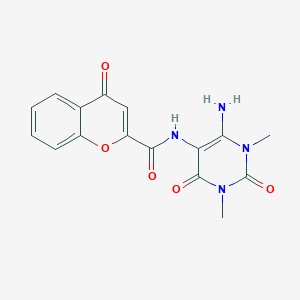
![5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole](/img/structure/B68006.png)
